molecular formula C16H17N5O3S B480874 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid CAS No. 499114-53-3

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid

Cat. No.: B480874
CAS No.: 499114-53-3
M. Wt: 359.4g/mol
InChI Key: GXEIYUHVXBSEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6-amino-9-(2-phenoxyethyl)-9H-purine.

    Thioether Formation: The key step involves the formation of a thioether bond between the purine derivative and a propanoic acid derivative. This is usually achieved through nucleophilic substitution reactions.

    Reaction Conditions: Common reagents include thiol-containing compounds and base catalysts. The reactions are often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenoxyethyl moiety.

Scientific Research Applications

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid has several applications in scientific research:

    Proteomics: Used as a probe or reagent in the study of protein interactions and functions.

    Biological Studies: Investigated for its potential effects on cellular processes and pathways.

    Medicinal Chemistry: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industrial Applications: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9-(2-phenoxyethyl)-9H-purine: Lacks the thioether and propanoic acid groups.

    2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-[6-amino-9-(2-phenoxyethyl)purin-8-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-10(15(22)23)25-16-20-12-13(17)18-9-19-14(12)21(16)7-8-24-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,22,23)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEIYUHVXBSEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=C(N=CN=C2N1CCOC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.